[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol
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Overview
Description
[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol: is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(dimethylamino)benzaldehyde and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced through a trifluoromethylation reaction.
Reduction: The resulting intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol has several scientific research applications:
Pharmaceuticals: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with trifluoromethyl groups.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Research: The compound serves as a model compound in studies of trifluoromethylation reactions and their mechanisms.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
[3-(Dimethylamino)-5-(difluoromethyl)phenyl]methanol: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
[3-(Dimethylamino)-5-(fluoromethyl)phenyl]methanol: Contains a fluoromethyl group, offering different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its difluoromethyl and fluoromethyl analogs .
Properties
IUPAC Name |
[3-(dimethylamino)-5-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)9-4-7(6-15)3-8(5-9)10(11,12)13/h3-5,15H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLQDVAAXZHUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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